
Antitubercular agent-15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitubercular agent-15 is a synthetic compound designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antitubercular agents that inhibit the growth and proliferation of the tuberculosis-causing bacteria by targeting specific biochemical pathways essential for bacterial survival and replication .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-15 typically involves a multi-step process. One common synthetic route includes the condensation of a substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction conditions often require refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Antitubercular agent-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying degrees of antitubercular activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, each with potentially unique biological activities and therapeutic properties .
科学的研究の応用
Antitubercular agent-15 has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of antitubercular agents.
Biology: Researchers use it to investigate the biochemical pathways involved in Mycobacterium tuberculosis infection and resistance mechanisms.
Medicine: The compound is evaluated for its efficacy in treating tuberculosis, particularly in cases involving drug-resistant strains.
作用機序
Antitubercular agent-15 exerts its effects by inhibiting the synthesis of mycolic acids, essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death. The compound targets specific enzymes involved in mycolic acid synthesis, such as enoyl-acyl carrier protein reductase . Additionally, it may interfere with the transcription of mycobacterial RNA, further inhibiting bacterial growth .
類似化合物との比較
Isoniazid: A first-line antitubercular drug that also targets mycolic acid synthesis.
Rifampicin: Inhibits bacterial RNA polymerase, preventing transcription.
Ethambutol: Disrupts the synthesis of the mycobacterial cell wall by inhibiting arabinosyl transferases.
Pyrazinamide: Disrupts membrane potential and interferes with energy production in mycobacteria.
Uniqueness: Antitubercular agent-15 is unique in its specific targeting of enoyl-acyl carrier protein reductase, which is less commonly targeted by other antitubercular agents. This specificity may reduce the likelihood of cross-resistance with other drugs and enhance its efficacy against drug-resistant strains of Mycobacterium tuberculosis .
特性
分子式 |
C21H29FN2 |
|---|---|
分子量 |
328.5 g/mol |
IUPAC名 |
1-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methyl]methanamine |
InChI |
InChI=1S/C21H29FN2/c1-16-12-20(14-23-13-18-6-4-3-5-7-18)17(2)24(16)15-19-8-10-21(22)11-9-19/h8-12,18,23H,3-7,13-15H2,1-2H3 |
InChIキー |
OKMGWUOJCFXGRV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CNCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


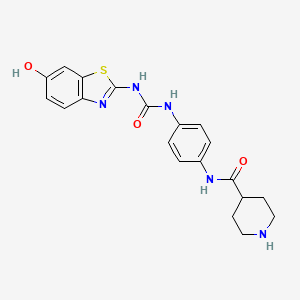
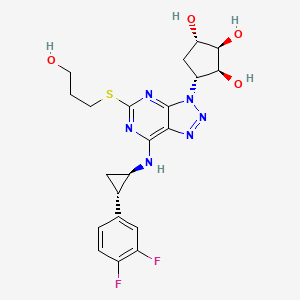
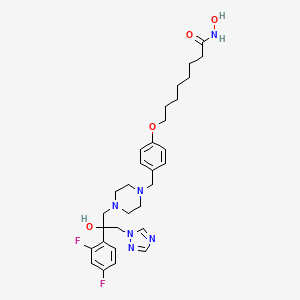




![disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate](/img/structure/B12418490.png)
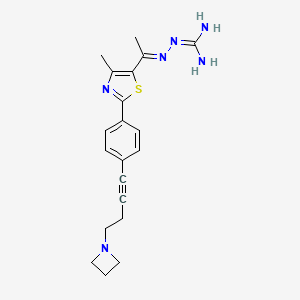
![8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-[1,2,3]triazolo[4,5-c]quinolin-4-one](/img/structure/B12418498.png)
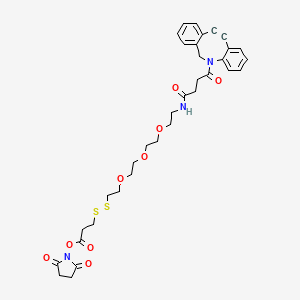
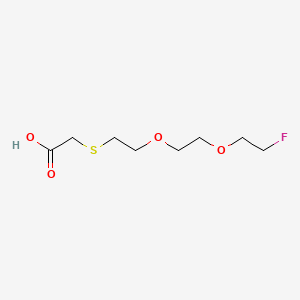
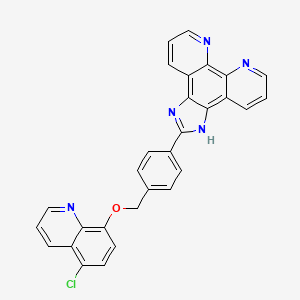
![(1R,4R,5S,8R,9S,12R,14R)-4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12418525.png)
